molecular formula C10H10ClNO3S B14407678 N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide CAS No. 82304-77-6

N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide

Katalognummer: B14407678
CAS-Nummer: 82304-77-6
Molekulargewicht: 259.71 g/mol
InChI-Schlüssel: DXPJNDCBIDIPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide typically involves the reaction of 3-aminophenylacetic acid with 2-chloroethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide involves its interaction with biological molecules through its sulfonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. This interaction can affect various molecular pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylethanamide: Similar structure but lacks the sulfonyl group.

    N-(2-Chloroethyl)acetamide: Contains a chloroethyl group instead of the sulfonyl group.

    Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.

Uniqueness

N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide is unique due to the presence of both a sulfonyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

82304-77-6

Molekularformel

C10H10ClNO3S

Molekulargewicht

259.71 g/mol

IUPAC-Name

N-[3-(2-chloroethenylsulfonyl)phenyl]acetamide

InChI

InChI=1S/C10H10ClNO3S/c1-8(13)12-9-3-2-4-10(7-9)16(14,15)6-5-11/h2-7H,1H3,(H,12,13)

InChI-Schlüssel

DXPJNDCBIDIPHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C=CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.